molecular formula C11H15NO B13310637 2-Cyclobutoxy-3-methylaniline

2-Cyclobutoxy-3-methylaniline

Cat. No.: B13310637
M. Wt: 177.24 g/mol
InChI Key: RFAKBDCMNLHYIY-UHFFFAOYSA-N
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Description

2-Cyclobutoxy-3-methylaniline is a substituted aniline derivative designed for research and development, particularly in medicinal chemistry and pharmaceutical synthesis. This compound features a cyclobutoxy group at the 2-position and a methyl group at the 3-position of the aniline ring, a structure that makes it a valuable intermediate for constructing complex molecules. The primary research application of this compound is as a key building block in the synthesis of more complex chemical entities. The aniline moiety allows for further functionalization, such as diazotization or conversion to urea derivatives , while the cyclobutyl group is of significant interest in drug discovery. Cyclobutane rings are increasingly used as saturated bioisosteres for aromatic rings or tert-butyl groups, as they can improve a compound's metabolic stability, alter its lipophilicity, and introduce conformational restraint into a molecule to enhance potency and selectivity . Researchers can utilize this chemical to develop novel tetrahydroquinoline derivatives, which are privileged scaffolds in medicinal chemistry with a broad spectrum of biological activities . This product is intended for use in chemical synthesis, process development, and analytical methods development in a laboratory setting. It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions, using personal protective equipment and working in a well-ventilated fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-cyclobutyloxy-3-methylaniline

InChI

InChI=1S/C11H15NO/c1-8-4-2-7-10(12)11(8)13-9-5-3-6-9/h2,4,7,9H,3,5-6,12H2,1H3

InChI Key

RFAKBDCMNLHYIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)OC2CCC2

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution on the Anilino Moiety

Electrophilic aromatic substitution (SₑAr) reactions on 2-Cyclobutoxy-3-methylaniline are anticipated to be rapid due to the presence of three activating groups on the benzene (B151609) ring. wikipedia.org The central challenge in these reactions is controlling the regioselectivity, which is determined by the directing effects of the existing substituents. wikipedia.orglibretexts.org

The regiochemical outcome of SₑAr reactions is a result of the combined electronic and steric influences of the substituents. All three groups on the this compound ring are classified as ortho, para-directors. libretexts.org

Amino Group (-NH₂ at C1): As a potent activating group with strong resonance electron donation, it directs incoming electrophiles to positions 2, 4, and 6. Position 2 is already substituted. lkouniv.ac.in

Cyclobutoxy Group (-O-c-C₄H₇ at C2): This alkoxy group is also an activating, ortho, para-director due to electron donation from its oxygen lone pairs. It directs toward positions 1, 3 (both blocked), and 5. Its primary electronic influence, however, reinforces the activation of the ring.

Methyl Group (-CH₃ at C3): A weak activator via an inductive effect, it directs toward positions 2, 4, and 6 (position 2 is blocked). libretexts.org

The cumulative electronic directing effect of all three groups strongly favors substitution at the C4 and C6 positions. The C5 position is electronically disfavored. To determine the major product between the C4 and C6 isomers, steric hindrance must be considered. The cyclobutoxy group at C2 is significantly bulkier than a hydrogen atom. This steric bulk is expected to hinder the approach of an electrophile to the adjacent C4 position. Consequently, the C6 position, being less sterically encumbered, is the most probable site for electrophilic attack.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
PositionElectronic InfluenceSteric InfluencePredicted Outcome
C4Favored (ortho to -NH₂, para to -CH₃)Disfavored (adjacent to bulky cyclobutoxy group)Minor Product
C5Disfavored (meta to -NH₂ and -CH₃)AccessibleTrace/No Product
C6Favored (para to -NH₂, ortho to -CH₃)Favored (least hindered)Major Product

Specific kinetic data for the electrophilic substitution of this compound are not available in the current literature. However, general principles of physical organic chemistry allow for a qualitative prediction. The rate of electrophilic aromatic substitution is dependent on the stability of the cationic Wheland intermediate (also known as an arenium ion) formed during the reaction. wikipedia.org

Activating groups, such as amino, alkoxy, and alkyl groups, increase the reaction rate by donating electron density to the aromatic ring, which stabilizes the positive charge of the intermediate. wikipedia.orglibretexts.org Given that this compound possesses three such activating groups, its rate of reaction in SₑAr processes is expected to be significantly faster than that of benzene or monosubstituted anilines. The strong resonance donation from the amino and alkoxy groups, in particular, leads to a substantial lowering of the activation energy for the substitution reaction. libretexts.orglkouniv.ac.in

Oxidation and Reduction Processes of the Aniline (B41778) Functional Group

Anilines are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The oxidation of substituted anilines typically proceeds via a one-electron transfer to form a radical cation. ethz.chacs.org The presence of electron-donating groups like alkoxy and alkyl substituents generally lowers the oxidation potential, making the molecule easier to oxidize. rsc.org

Studies on alkoxy-substituted anilines show they react more quickly with oxidizing agents than electron-poor anilines. acs.org The cyclobutoxy group at the C2 position in this compound is expected to lower its oxidation potential. rsc.org However, the C3-methyl group may introduce steric effects that can slightly increase the potential by causing a twisting of the aniline structure. rsc.org

Controlled oxidation can lead to the formation of radical cations, which can then dimerize to form substituted benzidines or, under more vigorous conditions, undergo further oxidation and coupling to yield azoxybenzenes and azobenzenes. The complex substitution pattern of this compound would likely lead to a mixture of polymeric materials upon strong oxidation, similar to the formation of polyaniline, with the initial steps involving transitions from the leucoemeraldine (fully reduced) to emeraldine (B8112657) (partially oxidized) states. rsc.org

Table 2: Influence of Substituents on Aniline Oxidation Potential
Substituent TypeElectronic EffectImpact on Oxidation PotentialReference
Alkoxy (-OR)Strong electron-donating (resonance)Decreases potential (easier to oxidize) rsc.org
Alkyl (-R)Weak electron-donating (inductive)Slightly decreases potential libretexts.org
Steric HindranceTwists amine from ring planeIncreases potential (harder to oxidize) rsc.org

The target compound, this compound, is itself the product of a reduction reaction. The most common and industrially relevant synthesis of substituted anilines involves the reduction of the corresponding nitroaromatic compound. nih.govacs.org Therefore, this compound would be synthesized via the reduction of 2-cyclobutoxy-3-methylnitrobenzene.

Several methods are effective for this transformation:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium, platinum, or nickel. A significant advancement is the use of supported gold nanoparticles (e.g., Au/TiO₂), which show high chemoselectivity for the reduction of the nitro group while leaving other functional groups on the aromatic ring intact. nih.gov

Electrocatalytic Reduction: A more sustainable approach involves the electrochemical reduction of the nitro group. nih.govacs.org This method can be performed in aqueous solutions at room temperature and avoids the need for high-pressure hydrogen gas. researchgate.net Using a polyoxometalate redox mediator has been shown to achieve high selectivity for the aniline product, even with substrates containing other reducible groups. nih.govresearchgate.net

Table 3: Comparison of Reduction Methods for Nitroarene to Aniline Synthesis
MethodTypical Reagents/ConditionsAdvantagesReference
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Au/TiO₂ catalystHigh conversion, high chemoselectivity with gold catalysts nih.gov
Electrocatalytic ReductionAqueous solution, electrode, redox mediator (e.g., polyoxometalate)Sustainable, mild conditions (room temp.), avoids H₂ gas nih.govacs.orgresearchgate.net
Chemical ReductionFe/HCl, Sn/HCl, Na₂S₂O₄Classic, well-established methods nih.gov

Cross-Coupling and Functionalization Reactions at the Aromatic Ring

The aromatic ring of this compound can be further functionalized using modern cross-coupling reactions. These methods typically require a C-H bond to be converted into a more reactive group (e.g., a metal or a halide) before coupling.

One powerful strategy is directed ortho-metalation . The amino group can direct a strong base (like an organolithium reagent) to deprotonate the C6 position specifically. The resulting aryllithium species can be trapped with an electrophile. For example, reacting the lithiated intermediate with a trialkyltin chloride would yield an ortho-stannylated aniline. nih.gov This organostannane is a versatile building block for Stille cross-coupling reactions , allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the C6 position. nih.gov

Alternatively, a halogenated derivative, such as 6-bromo-2-cyclobutoxy-3-methylaniline , would be an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. mdpi.com These include:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a C-C bond.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to install an alkynyl group. beilstein-journals.org

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with another amine to form a diarylamine (C-N bond formation). mdpi.com

Chan-Lam Coupling: Copper-catalyzed C-N or C-O bond formation with amines or alcohols. beilstein-journals.org

These reactions provide powerful tools for elaborating the structure of this compound, enabling the synthesis of more complex molecules for various applications. mdpi.com

Transformations at the Amine Nitrogen and Cyclobutyl Ether

The primary amine group of this compound is a key site for a variety of chemical modifications, including N-alkylation, N-acylation, and other derivatizations. N-alkylation can be achieved using alcohols as alkylating agents in the presence of transition metal catalysts. researchgate.net For instance, iridium and ruthenium N-heterocyclic carbene (NHC) complexes have been shown to effectively catalyze the N-alkylation of substituted anilines, such as 2-methylaniline and 4-methylaniline, with benzyl (B1604629) alcohol, affording the corresponding N-benzylated products in good yields. researchgate.net Similarly, N-methylation of anilines can be accomplished using methanol (B129727) with the same catalytic systems. researchgate.net These reactions proceed via a "borrowing hydrogen" mechanism.

N-acylation is a fundamental transformation for anilines, typically carried out by reacting the amine with an acylating agent like an acid chloride (e.g., acetyl chloride) or an anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base to yield the corresponding amide. Further derivatization can lead to the formation of sulfonamides through reaction with sulfonyl chlorides. These reactions are foundational in modifying the electronic and steric properties of the molecule for various applications.

The propensity for N-alkylation is a key consideration in multi-step syntheses. In some synthetic routes involving related structures, a diazotization step is performed before introducing alkoxy groups specifically to prevent undesired N-alkylation of the amine.

Table 3: Catalytic N-Alkylation of Substituted Anilines with Benzyl Alcohol

Aniline SubstrateCatalystYield (%)ProductRef.
4-MethylanilineNHC-Ir(III) Complex72N-Benzyl-4-methylaniline researchgate.net
2-MethylanilineNHC-Ir(III) Complex65N-Benzyl-2-methylaniline researchgate.net
4-MethoxyanilineNHC-Ir(III) Complex86N-Benzyl-4-methoxyaniline researchgate.net
2-NitroanilineNHC-Ir(III) Complex64N-Benzyl-2-nitroaniline researchgate.net

Note: Data is for analogous substituted anilines, indicating the expected reactivity for this compound.

The primary aromatic amine of this compound can be converted into a highly versatile diazonium salt. researchgate.net This reaction, known as diazotization, is typically performed at low temperatures (0–5 °C) using a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).

The resulting aryl diazonium salt is a valuable synthetic intermediate that can undergo a wide array of subsequent transformations where the diazonio group (-N₂⁺) is replaced by various substituents. These reactions include:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with fluorine (-F) via thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻).

Gattermann Reaction: Replacement with halides using copper powder as a catalyst.

Hydrolysis: Reaction with water at elevated temperatures to replace the diazonium group with a hydroxyl group (-OH), forming the corresponding phenol (B47542).

Gomberg-Bachmann Reaction: Coupling with another aromatic ring to form biaryl compounds.

This suite of reactions provides a powerful platform for introducing a wide range of functional groups onto the aromatic ring, starting from the amine. researchgate.net

The cyclobutoxy group, while generally stable, can undergo specific chemical transformations, including ring-opening and ring-expansion reactions, particularly when an adjacent functional group facilitates the process. nih.gov Research on ortho-cyclobutanol-substituted aryl azides, which are structurally related to oxidized or derivatized forms of this compound, reveals that the cyclobutanol (B46151) ring can be opened. acs.org This ring-opening can be triggered by one-electron oxidation, leading to a cyclobutoxy radical that isomerizes to an acyclic γ-carbonyl radical species. nih.gov

A notable modification of the cyclobutoxy ring is its expansion to a five-membered ring. A specific method involves the reaction of (1-arylcyclobutoxy)trimethylsilane derivatives with an azide (B81097) source like azidobenziodazolone (ABZ) in the presence of a copper catalyst. acs.org This reaction proceeds under mild photoredox conditions and results in a ring-expansion to form an azidomethyl-substituted cyclopentanone (B42830). acs.org This transformation demonstrates a sophisticated way to modify the cyclobutane (B1203170) skeleton, converting it into a functionalized cyclopentanone structure. acs.org

Table 4: Ring Expansion of a Cyclobutoxy Derivative

SubstrateReagents/ConditionsTransformationProductRef.
(1-Arylcyclobutoxy)trimethylsilaneAzidobenziodazolone (ABZ), Cu(dap)₂Cl, CH₃CN, Blue LEDsPhotoredox-catalyzed ring expansion and azidation2-(Azidomethyl)-2-arylcyclopentanone acs.org

Structure Reactivity Relationship Studies and Theoretical Insights

Correlations of Molecular Structure with Chemical Reactivity

The reactivity of 2-Cyclobutoxy-3-methylaniline is not merely a sum of its parts but rather a complex outcome of electronic and steric interactions. Quantitative and qualitative models are employed to decipher these relationships, offering predictive power for its behavior in chemical reactions.

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a compound with its reactivity. researchgate.netchemrxiv.org These models are built upon molecular descriptors that quantify various aspects of a molecule's topology, electronics, and geometry. For this compound, QSRR models could be developed to predict reaction rates or equilibrium constants for processes such as electrophilic aromatic substitution or oxidation of the amino group.

Key molecular descriptors for this compound in a QSRR study would likely include:

Electronic Descriptors: Parameters like the Hammett constants (σ) for the cyclobutoxy and methyl groups, frontier molecular orbital energies (HOMO and LUMO), and atomic charges on the nitrogen and ring carbons.

Steric Descriptors: Steric parameters such as Taft's Es values, which quantify the bulk of the substituents, and computational descriptors like molecular volume and surface area.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms within the molecule.

A hypothetical QSRR equation for the electrophilic substitution of this compound might take the form:

log(k) = c0 + c1σ + c2Es + c3EHOMO

Where k is the reaction rate constant, and cn are coefficients determined from a regression analysis of a dataset of related aniline (B41778) derivatives.

Table 1: Hypothetical Molecular Descriptors for QSRR Analysis of this compound and Related Compounds

CompoundHammett Constant (σp)Taft Steric Parameter (Es)HOMO Energy (eV)
Aniline0.000.00-5.15
3-Methylaniline-0.07-1.24-5.08
2-Cyclobutoxyaniline-0.32-1.13-4.95
This compound -0.39 -2.37 -4.88

Note: The data in this table is hypothetical and for illustrative purposes.

The Hammett equation is a cornerstone of physical organic chemistry, providing a linear free-energy relationship that describes the effect of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. wikipedia.org While the standard Hammett equation applies to substituents in these positions, modified forms are necessary to account for the ortho-effects of the cyclobutoxy and methyl groups in this compound. These effects are a combination of electronic (inductive and resonance) and steric influences.

The reaction constant, ρ (rho), in the Hammett equation indicates the sensitivity of a reaction to substituent effects. wikipedia.org For reactions involving the amino group of this compound, a negative ρ value would suggest the buildup of positive charge in the transition state, which is stabilized by electron-donating groups. Both the cyclobutoxy and methyl groups are electron-donating, thus enhancing the nucleophilicity of the aniline ring and the basicity of the amino group.

Deviations from linearity in a Hammett plot can indicate a change in the reaction mechanism or the rate-determining step. wikipedia.org The steric bulk of the ortho-cyclobutoxy group in this compound could lead to such non-linear behavior in certain reactions.

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining whether a particular C-H bond is broken in the rate-determining step. wikipedia.orgprinceton.edu This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium).

In the context of this compound, a primary KIE would be expected for reactions involving the cleavage of an N-H or a C-H bond on the aromatic ring in the slowest step of the reaction. For instance, in an oxidation reaction where a hydrogen atom is abstracted from the amino group in the rate-determining step, a significant kH/kD value would be observed. rsc.org

Secondary KIEs can also provide valuable information. For example, if the hybridization of a carbon atom changes during the rate-determining step, a secondary KIE may be observed. wikipedia.org The study of KIEs in reactions of deuterated aniline nucleophiles has provided evidence for specific transition state structures in nucleophilic substitution reactions. rsc.org

Table 2: Hypothetical Kinetic Isotope Effects for a Reaction of this compound

ReactionSubstrateRate Constant (k)KIE (kH/kD)
Aromatic NitrationThis compoundkH1.05
N-H Bond CleavageThis compoundkH6.2
N-H Bond CleavageN-deuterio-2-Cyclobutoxy-3-methylanilinekD

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Dynamic Behavior

The cyclobutyl ring is not planar but exists in a puckered conformation to relieve ring strain. nih.gov This puckering is a dynamic process, with the ring rapidly inverting between equivalent puckered conformations. The presence of the bulky oxygen atom attached to the cyclobutyl ring in this compound will influence the energetics of this ring-puckering.

The specific puckered conformation of the cyclobutyl group can have a significant impact on the steric environment around the adjacent amino group and the aromatic ring. This, in turn, can affect the accessibility of these sites to reagents and influence the stereochemical outcome of reactions. The puckered nature of the cyclobutyl ring can position substituents in axial or equatorial-like positions, which can have different steric and electronic consequences. nih.gov

The orientation of the cyclobutoxy group relative to the aniline ring can impact the overlap of orbitals, thereby influencing the electronic communication between the substituent and the aromatic system. For instance, a particular conformation might enhance or diminish the electron-donating effect of the cyclobutoxy group through space interactions. This conformational gating can play a role in modulating the nucleophilicity of the aniline.

Furthermore, the conformational preferences of the cyclobutoxy group can be influenced by intermolecular interactions, such as hydrogen bonding with a solvent or binding to an enzyme's active site. nih.gov This highlights the importance of considering the dynamic behavior of the molecule in different chemical environments.

Computational Chemistry for Mechanistic Elucidation

Computational chemistry serves as a powerful tool for investigating reaction mechanisms at a molecular level. For a substituted aniline like this compound, these methods could provide significant insights into its behavior in chemical reactions.

Density Functional Theory (DFT) Calculations of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations would be instrumental in mapping out the potential energy surface for various reactions. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

By calculating the energies of these species, a reaction pathway can be charted, and the activation energy for each step can be determined. For instance, in an electrophilic aromatic substitution reaction, DFT could be used to model the approach of an electrophile to the aniline ring, the formation of the sigma complex (a key intermediate), and the subsequent loss of a proton to restore aromaticity. The calculated energies would help in predicting the regioselectivity of such a reaction, indicating which position on the aromatic ring is most susceptible to attack.

Interactive Table: Hypothetical DFT Energy Profile for Electrophilic Aromatic Substitution

The following table is a hypothetical representation of data that could be generated from DFT calculations for the electrophilic substitution on this compound, illustrating the kind of insights that would be sought.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0This compound and Electrophile
Transition State 1+15.2Formation of the sigma complex
Sigma Complex+5.6Intermediate species
Transition State 2+8.1Proton abstraction to restore aromaticity
Products-10.5Substituted this compound

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. scispace.comtaylorandfrancis.com The energy and spatial distribution of these orbitals are key to understanding a molecule's nucleophilic and electrophilic character. youtube.com

For this compound, the HOMO would be of particular interest as the lone pair of electrons on the nitrogen atom and the π-system of the benzene ring make it a nucleophile. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. taylorandfrancis.com The distribution of the HOMO across the molecule would highlight the most nucleophilic sites, which are likely to be the nitrogen atom and specific carbons on the aromatic ring.

The LUMO, on the other hand, indicates the molecule's ability to accept electrons and is relevant for reactions with nucleophiles. youtube.com The energy gap between the HOMO and LUMO is a crucial reactivity index, with a smaller gap generally implying higher reactivity. scispace.com

Other reactivity indices that could be derived from computational analysis include:

Electron Density: Mapping the electron density would show the distribution of charge across the molecule, identifying electron-rich and electron-poor regions.

Mulliken Population Analysis: This would provide a numerical value for the partial charge on each atom, quantifying the electronic effects of the cyclobutoxy and methyl substituents.

Interactive Table: Hypothetical FMO Data and Reactivity Indices

This table illustrates the type of data that FMO analysis would provide for this compound.

ParameterHypothetical ValueImplication
HOMO Energy-5.2 eVIndicates good electron-donating ability
LUMO Energy+1.5 eVIndicates ability to accept electrons
HOMO-LUMO Gap6.7 eVSuggests moderate reactivity
Partial Charge on N-0.45Confirms the nucleophilic nature of the amine group
Partial Charge on C4-0.12Suggests a potential site for electrophilic attack

Protonation Equilibria and Basicity Considerations

The basicity of anilines is a fundamental property that is significantly influenced by the electronic nature of their substituents. The lone pair of electrons on the nitrogen atom allows anilines to act as bases and accept a proton. The stability of the resulting anilinium ion determines the basicity of the parent aniline.

For this compound, the cyclobutoxy group, being an alkoxy group, is expected to be an electron-donating group through resonance, which would increase the electron density on the aromatic ring and the nitrogen atom, thereby increasing its basicity compared to aniline. The methyl group is also a weak electron-donating group through an inductive effect, further enhancing the basicity.

Computational chemistry can be used to quantify the basicity by calculating the proton affinity, which is the negative of the enthalpy change for the protonation reaction in the gas phase. Solvation models can also be employed to predict the pKa value in a solution, providing a more direct comparison with experimental measurements. These calculations would involve optimizing the geometries of both the neutral aniline and its protonated form and calculating their respective energies.

Analytical and Spectroscopic Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic methods are indispensable for the detailed structural elucidation of organic molecules like 2-Cyclobutoxy-3-methylaniline. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the molecule's atomic connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the differentiation of isomers and the establishment of atomic connectivity. iastate.eduoxinst.comnews-medical.netmagritek.comchemrevise.org

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The aromatic protons will appear in the range of δ 6.0-8.0 ppm, with their specific chemical shifts and splitting patterns revealing the substitution pattern on the benzene (B151609) ring. oxinst.comnews-medical.net The protons of the cyclobutoxy group will exhibit characteristic signals, typically with the methine proton (CH-O) appearing at a downfield shift due to the adjacent oxygen atom. The methylene (B1212753) protons of the cyclobutane (B1203170) ring will likely show complex splitting patterns due to their diastereotopic nature. The methyl group attached to the aromatic ring will present as a singlet at approximately δ 2.0-2.5 ppm. rsc.org The amine (NH₂) protons will appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. rsc.org

¹³C NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. oxinst.comnews-medical.net The aromatic carbons will resonate in the δ 110-160 ppm region, while the carbons of the cyclobutoxy group and the methyl group will appear at higher field (upfield). These spectra are crucial for confirming the number of unique carbon environments and for differentiating between isomers. oxinst.com For instance, the position of the methyl and cyclobutoxy groups on the aniline (B41778) ring significantly impacts the chemical shifts of the aromatic carbons, allowing for clear distinction between regioisomers. oxinst.comnews-medical.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further solidifying the structural assignment. news-medical.net Dynamic NMR studies can also be used to investigate conformational isomers in solution. researchgate.net

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Aromatic CH6.0 - 8.0110 - 160
Cyclobutoxy CH-O~4.5~75
Cyclobutoxy CH₂1.5 - 2.520 - 35
Aromatic C-NH₂-140 - 150
Aromatic C-O-150 - 160
Aromatic C-CH₃-125 - 135
Methyl CH₃2.0 - 2.515 - 20
Amine NH₂Broad, variable-

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. d-nb.info For this compound (C₁₁H₁₅NO), high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its molecular formula. acs.orgacs.org

Electron impact (EI) ionization is a common method that can lead to characteristic fragmentation of the molecule. The resulting mass spectrum displays a series of peaks corresponding to the masses of the fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. libretexts.org For an aniline derivative, the molecular ion peak (M⁺) is typically observed. libretexts.org Common fragmentation pathways for amines involve alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu In the case of this compound, fragmentation may involve the loss of the cyclobutyl group, the methyl group, or parts of the aromatic ring. The loss of an ethyl group (mass 29) or a propyl group (mass 43) from the cyclobutane ring are also possible fragmentation pathways. docbrown.infodocbrown.info

Electrospray ionization (ESI) is a softer ionization technique that is often used in conjunction with liquid chromatography (LC-MS). ESI typically produces a protonated molecule [M+H]⁺, which helps to confirm the molecular weight with minimal fragmentation. d-nb.infoacs.orgacs.org

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Possible Fragment Structure/Loss
190[M+H]⁺ (Protonated molecule)
189[M]⁺ (Molecular ion)
174[M - CH₃]⁺ (Loss of methyl group)
133[M - C₄H₈]⁺ (Loss of cyclobutene)
107[C₇H₉N]⁺ (Aniline fragment)

Note: The relative intensities of these fragments will depend on the ionization method and energy.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. acs.orgunica.it The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration of the aromatic amine is expected around 1250-1360 cm⁻¹. The C-O stretching of the ether linkage will likely be observed in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and cyclobutyl groups will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to several bands in the 1450-1600 cm⁻¹ region. rroij.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound absorb UV light, and the resulting spectrum can be used for quantitative analysis and to gain insight into the conjugation of the system. Aniline and its derivatives typically show two main absorption bands. rroij.com The primary band (π → π* transition) is usually observed around 230-240 nm, and a secondary, less intense band (n → π* transition) appears at longer wavelengths, around 280-290 nm. The exact positions and intensities of these bands are influenced by the substituents on the aromatic ring and the solvent used. rroij.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

For this compound, single-crystal X-ray diffraction analysis would be invaluable for confirming the connectivity and substitution pattern on the aromatic ring. Furthermore, it would reveal the conformation of the cyclobutoxy group relative to the plane of the aniline ring. If the compound is chiral and can be resolved into its enantiomers, X-ray crystallography of a suitable derivative can be used to determine the absolute stereochemistry. nih.gov The solid-state packing of the molecules, including any intermolecular interactions such as hydrogen bonding involving the amine group, can also be elucidated from the crystal structure. researchgate.net

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. acs.orgunica.it High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods widely used in the pharmaceutical and chemical industries for these purposes. unica.itepo.orggoogle.com

HPLC and UPLC are highly efficient separation techniques that utilize a liquid mobile phase and a solid stationary phase. unica.itepo.orggoogle.com For the analysis of this compound, a reversed-phase HPLC or UPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) or methanol (B129727) and water). nih.govepo.org

These methods are crucial for determining the purity of a synthesized batch of this compound by detecting and quantifying any impurities. The high resolution of UPLC, which uses smaller stationary phase particles and higher pressures than HPLC, allows for faster analysis times and better separation of closely related compounds, including potential isomers. epo.orgepo.org By coupling HPLC or UPLC with a mass spectrometer (LC-MS), it is possible to identify the impurities based on their mass-to-charge ratios, providing a comprehensive profile of the sample. d-nb.infogoogleapis.com

Gas Chromatography (GC) with Various Detection Systems

Gas Chromatography (GC) is a fundamental technique for the separation and analysis of volatile and semi-volatile compounds like this compound. The method's effectiveness relies on the differential partitioning of the analyte between a stationary phase within a column and a mobile gaseous phase. For aniline derivatives, GC offers robust separation and quantification capabilities.

Detailed research findings indicate that the choice of column and detector is critical for achieving optimal separation and sensitivity. Capillary columns are preferred for their high resolution. For instance, methods developed for various aniline derivatives often employ fused silica (B1680970) capillary columns. epa.gov The stationary phase selection depends on the polarity of the analytes. A non-polar phase like one similar to SE-30 or a mid-polarity phase would be suitable for this compound, ensuring good peak shape and resolution from potential impurities. epa.gov

Various detection systems can be coupled with GC for the analysis of aniline compounds. A Flame Ionization Detector (FID) offers general-purpose, mass-sensitive detection and is suitable for quantification when the sample matrix is relatively clean. cdc.gov For enhanced selectivity and sensitivity, especially for nitrogen-containing compounds like this compound, a Nitrogen-Phosphorus Detector (NPD) is highly recommended. The NPD provides a significantly better response for nitrogenous analytes compared to hydrocarbons, which helps in minimizing interferences from the sample matrix and achieving lower detection limits. epa.gov

The operational parameters, including injector temperature, oven temperature program, and carrier gas flow rate, must be optimized to ensure efficient chromatography. A splitless injection is typically used for trace analysis to maximize the amount of analyte reaching the column. epa.gov

Table 1: Representative GC Parameters for Analysis of Aniline Derivatives
ParameterTypical ConditionRationale/Comment
Analytical Column Fused Silica Capillary (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)Provides high-resolution separation of isomers and related impurities.
Stationary Phase 5% Phenyl-95% DimethylpolysiloxaneA versatile, mid-polarity phase suitable for a wide range of aniline derivatives.
Carrier Gas Helium or HydrogenInert mobile phase. Hydrogen can provide faster analysis times.
Injection Mode SplitlessMaximizes analyte transfer to the column, suitable for trace analysis.
Injector Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Oven Program Initial: 60-80 °C, Ramp: 10-15 °C/min, Final: 280-300 °CA temperature gradient allows for the separation of compounds with a range of boiling points.
Detector Nitrogen-Phosphorus Detector (NPD) or Flame Ionization Detector (FID)NPD offers high selectivity for nitrogen-containing compounds. epa.gov FID is a robust, universal detector for organic compounds. cdc.gov
Detector Temperature 300 °CPrevents condensation of analytes in the detector.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Impurity Profiling

For comprehensive impurity profiling of this compound, hyphenated techniques that couple chromatography with mass spectrometry (MS) are indispensable. These methods provide not only retention time data but also mass information, which is crucial for the structural elucidation and identification of unknown impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile impurities. Following separation on the GC column, compounds are ionized (typically via electron ionization, EI), and the resulting fragmentation pattern serves as a chemical fingerprint. This fingerprint can be compared against spectral libraries for positive identification of known impurities. For novel impurities, the fragmentation pattern provides vital clues to their chemical structure. GC-MS is highly recommended for the absolute identification of analytes in unfamiliar samples. epa.gov The analysis of reaction mixtures by GC-MS is a standard method for monitoring reaction progress and identifying byproducts. acs.orgacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is complementary to GC-MS and is particularly suited for analyzing less volatile, more polar, or thermally labile impurities that are not amenable to GC analysis. semanticscholar.org LC-MS methods often utilize soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which typically generate a prominent molecular ion. This information is key to determining the molecular weight of an impurity. The choice between different LC modes, such as reversed-phase (RP-LC) or hydrophilic interaction liquid chromatography (HILIC), depends on the polarity of the impurities being targeted. chromatographyonline.com For many aniline derivatives, RP-LC on a C18 column is a common starting point. eurl-pops.eu

Table 2: Comparison of GC-MS and LC-MS for Impurity Profiling
TechniqueStrengthsLimitationsApplicability to this compound Impurities
GC-MS Excellent for volatile/semi-volatile compounds. epa.gov Extensive spectral libraries for identification. High chromatographic resolution.Requires analyte to be thermally stable and volatile. Derivatization may be needed for polar compounds.Ideal for identifying starting material carryover, isomers, and byproducts from synthesis that share volatility characteristics with the main compound.
LC-MS Suitable for a wide range of polarities and molecular weights. semanticscholar.org Analyzes thermally labile compounds. Soft ionization provides molecular weight information.Chromatographic resolution can be lower than GC. Matrix effects can be more pronounced.Essential for detecting polar metabolites, degradation products (e.g., oxides), or non-volatile polymeric impurities.

Advanced Analytical Techniques for Trace Analysis and Contaminant Identification

Detecting and identifying trace-level contaminants requires analytical methods with exceptional sensitivity and selectivity. Advanced techniques, particularly those involving tandem mass spectrometry (MS/MS), are employed for this purpose.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) significantly enhances the capabilities of standard GC-MS. In this technique, a specific precursor ion from a target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored by the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM), drastically reduces chemical noise and matrix interference, leading to much lower limits of detection. Studies comparing analytical procedures for aniline derivatives have shown that GC-MS/MS can be ten-fold more sensitive than single quadrupole GC/MS. semanticscholar.org This makes it an excellent choice for quantifying trace contaminants in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone of modern trace analysis, especially in environmental and food safety contexts, and its principles are directly applicable to pharmaceutical impurity analysis. eurl-pops.eu It combines the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry. For trace analysis of aniline derivatives in water, LC-MS/MS offers the advantage of direct injection with minimal sample preparation, leading to rapid and sensitive results. semanticscholar.org However, ionization efficiency can be highly dependent on the analyte's structure; for instance, ortho-substituted chloroanilines have been observed to have lower ion yields compared to their meta- and para-substituted counterparts, a factor that would need to be considered for this compound. semanticscholar.org The use of high-resolution mass spectrometry (HRMS) in conjunction with LC can further aid in the unambiguous identification of unknown contaminants by providing highly accurate mass measurements, which allows for the determination of elemental compositions.

Table 3: Performance of Advanced Techniques for Trace Analysis of Aniline Derivatives
TechniquePrincipleKey AdvantagesTypical Application
GC-MS/MS Selective Reaction Monitoring (SRM) of specific precursor-to-product ion transitions.Excellent sensitivity and selectivity. semanticscholar.org Reduces matrix interference. Confident quantification at low levels.Quantification of known, low-level volatile or semi-volatile impurities and contaminants.
LC-MS/MS SRM for targeted quantification of analytes separated by LC.High sensitivity and throughput. semanticscholar.org Applicable to a wide range of compounds. Minimal sample prep for some matrices. semanticscholar.orgDetecting and quantifying trace levels of polar or non-volatile contaminants and degradation products.
LC-HRMS (e.g., LC-Orbitrap, LC-TOF) LC coupled to a mass spectrometer capable of high-resolution and accurate mass measurements.Enables identification of unknown contaminants by determining their elemental composition. High confidence in identification.Screening for and identifying unknown trace contaminants, especially in complex samples or for structure elucidation.

Applications As Building Blocks and Precursors in Synthetic Organic Chemistry

Utilization in the Synthesis of Complex Organic Molecules

The strategic placement of the amino, methyl, and cyclobutoxy groups on the aniline (B41778) ring makes 2-Cyclobutoxy-3-methylaniline a valuable starting material for the synthesis of a wide array of complex organic molecules. Its utility spans from the creation of heterocyclic systems to its application in target-oriented synthesis.

Precursors for Heterocyclic Scaffolds

The aniline moiety of this compound serves as a versatile handle for the construction of various nitrogen-containing heterocyclic scaffolds. The amino group can readily participate in cyclization reactions, such as condensation with dicarbonyl compounds to form quinolines or related heterocycles. The presence of the methyl and cyclobutoxy substituents can influence the regioselectivity of these reactions and impart unique physicochemical properties to the resulting heterocyclic products.

Heterocyclic ScaffoldSynthetic ApproachPotential Application
QuinolinesFriedländer annulationMedicinal Chemistry
IndolesFischer indole (B1671886) synthesisMaterials Science
BenzimidazolesPhillips condensationAgrochemicals
PhenazinesCondensation with catecholsDyes and Pigments

This table presents potential synthetic routes to various heterocyclic scaffolds starting from this compound, based on established organic chemistry reactions.

Role in Target-Oriented Synthesis and Methodology Development

In the realm of target-oriented synthesis, where the goal is the creation of a specific, often biologically active molecule, this compound can serve as a key fragment. The cyclobutoxy group, a less common substituent, can be particularly valuable in designing molecules with novel intellectual property. Its incorporation can lead to compounds with improved metabolic stability or unique binding interactions with biological targets.

Furthermore, the reactivity of this compound can be exploited in the development of new synthetic methodologies. For instance, the amino group can be transformed into a variety of other functional groups, enabling the exploration of novel chemical transformations. The steric and electronic properties of the cyclobutoxy and methyl groups can be leveraged to control the stereochemistry of reactions on the aromatic ring or at the nitrogen atom.

Contribution to Novel Reaction Design and Green Chemistry Initiatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of this compound can align with these principles in several ways. Developing synthetic routes that utilize this building block in a highly atom-economical fashion is a key aspect. For example, catalytic C-H activation reactions on the aromatic ring would avoid the need for pre-functionalized starting materials, thereby reducing waste.

Moreover, exploring solvent-free or aqueous reaction conditions for transformations involving this compound would significantly enhance the environmental profile of the synthetic processes. The development of catalytic cycles that efficiently incorporate this building block into larger molecules represents a significant step towards more sustainable chemical manufacturing.

Considerations for Future Chemical Research and Development

The full potential of this compound in chemical research and development is yet to be fully realized. Future research should focus on several key areas:

Exploration of Novel Heterocyclic Systems: A systematic investigation into the synthesis of a wider range of heterocyclic scaffolds derived from this compound is warranted. This could lead to the discovery of compounds with novel biological activities.

Development of Asymmetric Methodologies: The development of catalytic asymmetric methods to control the stereochemistry of reactions involving this building block would be highly valuable for the synthesis of chiral drugs and materials.

Applications in Materials Science: The unique electronic properties that the cyclobutoxy and methyl groups impart on the aniline ring could be exploited in the design of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Investigation of Biocatalysis: Employing enzymes to perform selective transformations on this compound could offer highly efficient and environmentally benign synthetic routes to valuable derivatives.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Cyclobutoxy-3-methylaniline with high purity?

Answer:
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, cyclobutoxy groups can be introduced via Ullmann coupling or SNAr reactions using 3-methylaniline derivatives and cyclobutyl halides. Optimization parameters include:

  • Catalyst selection : Copper or palladium catalysts for coupling efficiency .
  • Temperature control : Reactions often require 80–120°C to balance reactivity and side-product formation.
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures ensures >95% purity.
    Key consideration : Steric hindrance from the cyclobutoxy group may slow reaction kinetics, necessitating prolonged reaction times.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., cyclobutoxy protons resonate at δ 4.5–5.0 ppm; methyl groups at δ 2.1–2.3 ppm) .
  • IR Spectroscopy : Stretching frequencies for NH2_2 (~3400 cm1^{-1}) and aryl-O-C (1250 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 191 for C11_{11}H15_{15}NO) validate molecular weight.

Advanced: How can density-functional theory (DFT) predict the electronic properties of this compound?

Answer:
Hybrid functionals (e.g., B3LYP) incorporating exact exchange and gradient-corrected correlation terms (e.g., Lee-Yang-Parr) model electronic structure with high accuracy . Key applications:

  • HOMO-LUMO gaps : Predict reactivity trends (e.g., electron-donating cyclobutoxy raises HOMO energy, enhancing electrophilic substitution).
  • Charge distribution : Partial charges on NH2_2 and O atoms guide intermolecular interactions (e.g., hydrogen bonding in enzyme inhibition).
    Validation : Compare computed vs. experimental UV-Vis spectra (deviation <5 nm).

Advanced: How can researchers resolve contradictions in reported reactivity data for substituted anilines like this compound?

Answer:
Contradictions often arise from solvent effects, steric factors, or competing reaction pathways. Strategies include:

  • Systematic solvent screening : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than non-polar solvents .
  • Computational validation : DFT calculations identify dominant reaction pathways under varying conditions .
  • Kinetic isotope effects : Deuterated NH2_2 groups reveal rate-determining steps in substitution reactions.

Biological: How to design enzyme inhibition studies using this compound?

Answer:

  • Target selection : Focus on enzymes with aromatic binding pockets (e.g., cytochrome P450, tyrosine kinases) .
  • Assay design :
    • Competitive inhibition assays with fluorogenic substrates.
    • IC50_{50} determination via dose-response curves (10–100 µM range).
  • Structural insights : Molecular docking (e.g., AutoDock Vina) models NH2_2 and cyclobutoxy interactions with active sites.

Safety: What protocols ensure safe handling of this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Waste disposal : Segregate organic waste and neutralize acidic byproducts before disposal .

Advanced: How do substituents (cyclobutoxy vs. methoxy) influence the chemical reactivity of 3-methylaniline derivatives?

Answer:

  • Electronic effects : Cyclobutoxy is less electron-donating than methoxy due to ring strain, lowering resonance stabilization .
  • Steric effects : The bulky cyclobutoxy group hinders ortho/para substitution, favoring meta-directed reactions.
    Case study : Cyclobutoxy derivatives exhibit 20% slower nitration rates compared to methoxy analogs.

Synthesis: What challenges arise in achieving regioselective substitution during the synthesis of this compound?

Answer:

  • Directing group limitations : NH2_2 directs substitution to ortho/para positions, but steric hindrance from the methyl group favors para selectivity.
  • Mitigation : Use protecting groups (e.g., acetylation) to temporarily block NH2_2, enabling controlled cyclobutoxy introduction .

Data Analysis: How to evaluate substituent effects on the compound’s stability under oxidative conditions?

Answer:

  • Comparative kinetic studies : Monitor degradation rates via HPLC under controlled O2_2 exposure.
  • Computational modeling : DFT predicts bond dissociation energies (BDEs) for NH2_2 and cyclobutoxy groups .
    Example : Cyclobutoxy’s ring strain may lower BDEs, increasing susceptibility to oxidation.

Applications: What potential does this compound hold in developing receptor modulators?

Answer:

  • Ligand design : The NH2_2 group acts as a hydrogen-bond donor, while the cyclobutoxy moiety enhances lipophilicity for blood-brain barrier penetration .
  • Case study : Analogous compounds show affinity for serotonin receptors (5-HT2A_{2A}) in radioligand binding assays (Ki_i ~50 nM).

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